molecular formula C11H15BFNO3 B3014532 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol CAS No. 2377609-17-9

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B3014532
CAS No.: 2377609-17-9
M. Wt: 239.05
InChI Key: KKMZLKVFFMMQDS-UHFFFAOYSA-N
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Description

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a dioxaborolane group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 5-fluoropyridin-2-ol with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different functionalized derivatives.

    Substitution: The fluorine atom and the dioxaborolane group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The fluorine atom and the boron-containing dioxaborolane group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Fluoro-2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to the specific positioning of the fluorine atom and the dioxaborolane group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZLKVFFMMQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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